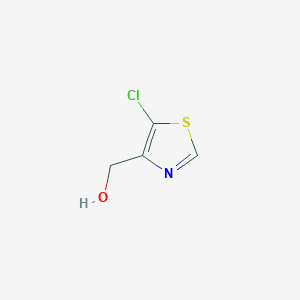

(5-Chlorothiazol-4-yl)methanol

Description

Historical Perspective and Chemical Significance of Thiazole (B1198619) Heterocycles

The discovery of thiazole dates back to the late 19th century. numberanalytics.com Since then, the thiazole ring has been identified as a critical structural motif in a vast array of biologically active compounds. nih.govnumberanalytics.com This includes naturally occurring molecules like vitamin B1 (thiamine) and penicillins, as well as numerous synthetic drugs, dyes, and industrial chemicals. britannica.comwikipedia.org

The significance of thiazoles stems from their unique chemical and physical properties. The presence of both sulfur and nitrogen atoms within the five-membered ring imparts a distinct reactivity and the potential for diverse chemical modifications. nih.gov This versatility has made thiazole derivatives a subject of intense research, leading to the development of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnumberanalytics.com Beyond pharmaceuticals, thiazole-based compounds have found applications in materials science, such as in the development of conductive polymers and corrosion inhibitors. numberanalytics.com

Structural Characteristics and Functional Group Analysis of (5-Chlorothiazol-4-yl)methanol

This compound is a derivative of thiazole with the chemical formula C4H4ClNOS. aksci.com Its structure consists of a central thiazole ring substituted with a chlorine atom at the 5-position and a hydroxymethyl group (-CH2OH) at the 4-position.

The key functional groups that dictate the chemical behavior of this molecule are:

Thiazole Ring: A five-membered aromatic ring containing one sulfur and one nitrogen atom. The aromaticity of the thiazole ring contributes to its stability. numberanalytics.com

Chloro Group (-Cl): An electron-withdrawing group attached to the thiazole ring.

Hydroxymethyl Group (-CH2OH): A primary alcohol group, which can undergo various reactions such as oxidation and esterification.

The interplay of these functional groups on the thiazole scaffold provides a platform for diverse chemical transformations and the synthesis of more complex molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C4H4ClNOS |

| Molecular Weight | 149.6 g/mol |

| CAS Number | 1934835-38-7 |

Overview of the Research Landscape Surrounding this compound

Research involving this compound and its isomers, such as (2-chlorothiazol-5-yl)methanol and (4-chlorothiazol-5-yl)methanol, primarily revolves around their utility as building blocks in organic synthesis. The presence of reactive sites—the hydroxyl group and the chloro-substituted thiazole ring—makes them valuable intermediates for creating more complex molecules with potential applications in medicinal chemistry and materials science. nih.govgrafiati.comresearchgate.net

For instance, derivatives of chlorothiazolyl methanol (B129727) have been used in the synthesis of compounds investigated for their potential as fungicides and insecticides. wikipedia.orgnih.gov The structural motif is also found in precursors to more complex heterocyclic systems. researchgate.net

Rationale for Comprehensive Academic Investigation of this compound

The academic interest in this compound is driven by several factors:

Synthetic Versatility: The compound serves as a versatile scaffold for introducing the chlorothiazole moiety into larger molecules. The hydroxyl group can be readily converted into other functional groups, and the chlorine atom can participate in various coupling reactions. rsc.org

Access to Novel Chemical Space: By utilizing this building block, chemists can efficiently synthesize libraries of novel compounds for biological screening. The unique electronic properties of the chlorothiazole ring can impart desirable pharmacokinetic or pharmacodynamic properties to the final products. nih.gov

Exploration of Structure-Activity Relationships (SAR): In drug discovery programs, systematic modification of lead compounds is crucial. This compound and its analogs provide a means to probe the SAR of thiazole-containing molecules, helping to optimize their biological activity. rsc.org

Current Research Gaps and Future Directions for this compound Studies

While this compound is recognized as a useful synthetic intermediate, several areas warrant further investigation:

Exploration of Novel Reactions: There is an opportunity to explore new and more efficient catalytic methods for the transformation of the functional groups present in the molecule. This could lead to more streamlined synthetic routes to complex targets.

In-depth Biological Profiling: While its derivatives have been explored, a comprehensive biological evaluation of this compound itself and a wider range of its simple derivatives is lacking. Such studies could uncover unexpected biological activities.

Development of "Green" Synthetic Methodologies: Future research could focus on developing more environmentally friendly methods for the synthesis and derivatization of this compound, reducing the use of hazardous reagents and solvents.

Materials Science Applications: The potential of this compound and its polymers in materials science, particularly in areas like organic electronics, remains largely unexplored. numberanalytics.com

Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNOS |

|---|---|

Molecular Weight |

149.60 g/mol |

IUPAC Name |

(5-chloro-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C4H4ClNOS/c5-4-3(1-7)6-2-8-4/h2,7H,1H2 |

InChI Key |

GYVSOKZVNWADLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(S1)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chlorothiazol 4 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for (5-Chlorothiazol-4-yl)methanol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, key disconnections can be envisioned as follows:

C4-C(H2OH) bond disconnection: This is a primary disconnection, suggesting that the hydroxymethyl group can be installed at the 4-position of a pre-existing 5-chlorothiazole (B1590928) ring. This could be achieved through the reduction of a corresponding aldehyde or carboxylic acid derivative.

C5-Cl bond disconnection: This points to the introduction of the chloro substituent at the 5-position of a thiazole (B1198619) precursor. Electrophilic chlorination is a common strategy for this transformation.

Thiazole ring disconnection: The thiazole ring itself can be disconnected into simpler acyclic precursors. The most common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Classical synthetic routes to this compound generally follow a stepwise approach, building the molecule through the formation of the thiazole ring and subsequent functional group interconversions.

Formation of the Thiazole Ring System with Specific Substituents

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. acs.orgnih.govresearchgate.netkuey.net This method involves the condensation reaction between an α-haloketone or α-haloaldehyde and a thioamide. acs.orgnih.govresearchgate.netkuey.net For the synthesis of a precursor to this compound, a key intermediate would be a 4-substituted thiazole. For instance, the reaction of a suitable α-halocarbonyl compound with a thioamide can yield a thiazole with a functional group at the 4-position that can later be converted to a hydroxymethyl group.

Another established method is the Gabriel synthesis, which involves the thionation of α-acylaminoketones. researchgate.net While less common than the Hantzsch synthesis, it provides an alternative route to the thiazole core.

Introduction of the Chloro Substituent at the 5-Position

The introduction of a chlorine atom at the 5-position of the thiazole ring is typically achieved through electrophilic halogenation. numberanalytics.com Thiazoles are known to undergo electrophilic substitution, with the 5-position being generally reactive. numberanalytics.com Reagents such as N-chlorosuccinimide (NCS) are commonly employed for this purpose. numberanalytics.commdpi.comresearchgate.net The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve selective chlorination at the desired position. For example, the chlorination of 2-acetamidothiazole (B125242) using NCS in the presence of an acid catalyst has been reported to yield the 5-chloro derivative. researchgate.net

Derivatization at the 4-Position to Yield the Hydroxymethyl Group

Once the 5-chlorothiazole scaffold is in place, the final step involves the formation of the hydroxymethyl group at the 4-position. This is typically achieved through the reduction of a suitable precursor.

If the thiazole ring was synthesized with a carboxylate group at the C-4 position, this can be reduced to the corresponding alcohol. A common approach involves a two-step process: first, the ester is converted to a carboxylic acid hydrazide, which is then further transformed. kau.edu.sa Alternatively, direct reduction of the ester or the carboxylic acid can be performed using powerful reducing agents like lithium aluminum hydride.

A more direct route involves the reduction of a 4-formylthiazole derivative (an aldehyde). This transformation can be readily accomplished using mild reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent like methanol (B129727). chemicalbook.com This method offers the advantage of high chemoselectivity, as the aldehyde is reduced while other functional groups on the thiazole ring remain intact.

Modern and Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has introduced more efficient and versatile methods for the synthesis of complex molecules, including substituted thiazoles.

Catalytic Approaches to the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. While specific catalytic syntheses for this compound are not extensively detailed in the provided search results, general principles of modern catalytic chemistry can be applied.

Furthermore, advancements in C-H activation and functionalization offer a direct approach to introduce substituents onto the thiazole ring without the need for pre-installed leaving groups. numberanalytics.com This strategy could potentially streamline the synthesis of this compound by directly introducing a functionalized carbon at the 4-position of a 5-chlorothiazole precursor.

While not directly related to the synthesis of the target molecule, the use of catalysts in related processes, such as the industrial synthesis of methanol, highlights the power of catalysis in chemical manufacturing. fz-juelich.demdpi.com These principles of catalyst design and optimization could inspire the development of novel catalytic routes to complex molecules like this compound.

Green Chemistry Principles in this compound Production

The integration of green chemistry principles is crucial for developing sustainable and environmentally benign processes for the synthesis of this compound. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. psu.eduacs.orgscispace.com

Key green chemistry principles applicable to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts is a primary goal. acs.orgscispace.com This can be achieved by maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. acs.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. psu.eduskpharmteco.com Solvent selection plays a significant role, as solvents can account for a large portion of the mass and environmental impact of a chemical process. skpharmteco.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption and associated environmental impacts. psu.eduacs.org

Use of Renewable Feedstocks: Utilizing renewable starting materials, often derived from biomass, can reduce reliance on fossil fuels. psu.eduafyren.com

Catalysis: The use of selective catalysts is superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused, minimizing waste. psu.edu

Designing for Degradation: Chemical products should be designed to break down into harmless substances after their use, preventing persistence in the environment. acs.orgskpharmteco.com

The application of these principles in the production of this compound can lead to more sustainable and cost-effective manufacturing processes.

Flow Chemistry and Continuous Processing for this compound

Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods for synthesizing this compound. mdpi.combeilstein-journals.org This technology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters. mdpi.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with highly reactive or hazardous reagents. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better control over reaction temperature and improved product yields and selectivity. beilstein-journals.orgstolichem.com

Increased Efficiency and Scalability: Flow processes can be easily scaled up by "numbering up," which involves running multiple reactors in parallel. stolichem.com This approach avoids the challenges often associated with scaling up batch reactors. stolichem.com

Integration of In-line Analysis and Purification: Continuous monitoring and purification steps can be integrated into the flow system, enabling real-time process control and the direct production of high-purity compounds. beilstein-journals.org

The adoption of flow chemistry for the synthesis of this compound can lead to more efficient, safer, and scalable manufacturing processes. khimod-alcen.comalmacgroup.com

Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing reaction conditions and developing effective scale-up strategies are critical for the efficient and economical production of this compound.

Reaction Condition Optimization for Improved Yield and Selectivity

The optimization of reaction parameters is essential to maximize the yield and selectivity of the desired product. Key parameters to consider include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Pressure: For reactions involving gaseous reagents, pressure can affect reaction rates and equilibrium positions.

Catalyst Selection: The choice of catalyst can dramatically impact the reaction's efficiency and selectivity. For instance, in hydrogenation reactions, different metal catalysts can lead to varying product distributions. google.com

Solvent: The solvent can affect reactant solubility, reaction rates, and product stability.

Reactant Concentration: The concentration of reactants can influence the reaction kinetics and the formation of side products.

Systematic studies, often employing statistical methods like design of experiments (DoE), can be used to identify the optimal combination of these parameters. For example, in methanol synthesis, the optimization of temperature and the feed composition has been shown to significantly improve yield. mdpi.comresearchgate.net

Strategies for Large-Scale Production of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. stolichem.com Key considerations include:

Heat Transfer: Maintaining efficient heat transfer is crucial, as exothermic reactions can lead to thermal runaways in large reactors. stolichem.com

Mixing: Ensuring proper mixing of reactants becomes more challenging in large vessels. stolichem.com

Process Safety: A thorough hazard analysis is necessary to ensure the safe operation of the large-scale process.

As mentioned previously, continuous flow chemistry offers a promising solution for scaling up production while maintaining control over reaction conditions and ensuring safety. stolichem.com The "numbering-up" approach, where multiple small-scale reactors are operated in parallel, allows for increased production capacity without the need for re-optimizing the process for a larger reactor. stolichem.com

Purity Control and Isolation Techniques in the Synthesis of this compound

Obtaining this compound of high purity is essential for its use in subsequent applications. This requires effective purification and isolation techniques.

Common purification methods include:

Crystallization: This technique is often used to purify solid compounds. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the solution.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. google.com

Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their different solubilities in two immiscible liquids.

Distillation: For volatile compounds, distillation can be an effective method of purification.

The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity. In-line purification techniques within continuous flow systems, such as liquid-liquid extraction using membrane separators, can streamline the purification process. beilstein-journals.org

Chemical Reactivity and Transformational Chemistry of 5 Chlorothiazol 4 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group of (5-Chlorothiazol-4-yl)methanol

The hydroxymethyl group attached to the C4 position of the thiazole (B1198619) ring is a primary alcohol, which imparts a versatile reactivity profile to the molecule. This functional group can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to form either the corresponding aldehyde, 5-chlorothiazole-4-carbaldehyde, or the carboxylic acid, 5-chlorothiazole-4-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane are effective for this transformation, often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature. Another common method is the TEMPO-catalyzed oxidation using sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. These methods are known to minimize over-oxidation to the carboxylic acid. The oxidation of similar structures, such as 4-methyl-5-(hydroxymethyl)thiazole, to the corresponding aldehyde has been achieved using MnO₂, CrO₃, or NaOCl.

For the synthesis of 5-chlorothiazole-4-carboxylic acid, stronger oxidizing agents are required. Common reagents for the oxidation of primary alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and potassium dichromate(VI) in acidic conditions. youtube.com The reaction is often performed under reflux to ensure complete conversion. youtube.com A two-step process, involving initial oxidation to the aldehyde followed by further oxidation, can also be employed.

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 5-Chlorothiazole-4-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 5-Chlorothiazole-4-carbaldehyde | Manganese dioxide (MnO₂) | DCM or Chloroform, Room Temperature/Reflux |

| 5-Chlorothiazole-4-carbaldehyde | TEMPO/NaOCl | Biphasic system (e.g., DCM/water), 0°C to RT |

| 5-Chlorothiazole-4-carboxylic acid | Potassium permanganate (KMnO₄) | Aqueous base, then acid workup |

| 5-Chlorothiazole-4-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

Esterification and Etherification Protocols

The hydroxyl group of this compound can readily participate in esterification and etherification reactions to yield a diverse range of derivatives.

Esterification is commonly achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, TsOH), is a standard method. nih.gov To drive the equilibrium towards the ester product, the alcohol can be used in excess or water can be removed as it is formed. nih.gov Alternatively, for a more rapid and often higher-yielding reaction, this compound can be treated with an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Etherification can be accomplished via several routes. The Williamson ether synthesis is a widely used method where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. researchgate.net This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether. researchgate.net Another approach involves the acid-catalyzed dehydration of the alcohol, which is more suitable for producing symmetrical ethers, or by reacting it with another alcohol under acidic conditions. researchgate.net For the synthesis of methyl or ethyl ethers from benzylic-type alcohols, methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) have been developed. bepls.com

| Reaction Type | Reactant | Reagent(s)/Catalyst | Product Type |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | (5-Chlorothiazol-4-yl)methyl ester |

| Esterification | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | (5-Chlorothiazol-4-yl)methyl ester |

| Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | (5-Chlorothiazol-4-yl)methyl ether |

| Etherification | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | (5-Chlorothiazol-4-yl)methyl ether |

Halogenation and Other Nucleophilic Substitutions of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group (hydroxide ion, OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic substitution. nih.gov This allows for the replacement of the -OH group with halogens or other nucleophiles.

Halogenation is a common transformation. Reaction with strong hydrohalic acids like concentrated HBr or HCl can convert the alcohol into the corresponding (5-chlorothiazol-4-yl)methyl bromide or chloride. nih.gov The reaction proceeds by protonation of the hydroxyl group to form an oxonium ion (-OH₂⁺), creating a good leaving group (water). nih.gov For primary alcohols, this is typically followed by an Sₙ2 attack by the halide ion. nih.gov Other standard reagents for converting primary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. nih.gov These reagents also work by first converting the hydroxyl into a better leaving group.

Other Nucleophilic Substitutions can be achieved by first converting the hydroxyl group into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. Sulfonates are excellent leaving groups, and the resulting (5-chlorothiazol-4-yl)methyl tosylate or mesylate can be readily displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiols, amines) via an Sₙ2 mechanism.

| Transformation | Reagent(s) | Product | Notes |

|---|---|---|---|

| -OH → -Cl | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-5-chlorothiazole | Often performed with a base like pyridine. |

| -OH → -Br | Phosphorus tribromide (PBr₃) | 4-(Bromomethyl)-5-chlorothiazole | Reaction is typically performed in an inert solvent. |

| -OH → -OTs | Tosyl chloride (TsCl) | (5-Chlorothiazol-4-yl)methyl tosylate | Intermediate for further substitutions. |

| -OTs → -CN | Sodium cyanide (NaCN) | 2-(5-Chlorothiazol-4-yl)acetonitrile | Requires prior conversion of -OH to -OTs. |

Condensation and Polymerization Reactions

The hydroxymethyl group, particularly after oxidation to the aldehyde, can participate in various condensation reactions. Aldol condensations and related reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. vanderbilt.edu

If this compound is first oxidized to 5-chlorothiazole-4-carbaldehyde, this aldehyde can undergo self-condensation in the presence of a base or acid to form a β-hydroxy aldehyde (an aldol). vanderbilt.edu Subsequent dehydration can lead to the formation of an α,β-unsaturated aldehyde. The aldehyde can also participate in crossed-aldol reactions with other enolizable ketones or aldehydes, or in Claisen-Schmidt condensations with ketones under basic conditions, to produce a variety of α,β-unsaturated carbonyl compounds. vanderbilt.edu Furthermore, it can be a substrate in other named condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to form alkenes.

While there is limited specific literature on the polymerization of this compound itself, bifunctional monomers containing similar heterocyclic structures can be used in step-growth polymerization. If the molecule were further functionalized, for example by converting the chloro group to another reactive site, it could potentially act as a monomer for producing polyesters, polyamides, or polyethers.

Reactivity of the Chloro Substituent at the 5-Position of the Thiazole Ring

The chlorine atom at the C5 position of the thiazole ring is susceptible to nucleophilic attack, primarily through the Nucleophilic Aromatic Substitution (SₙAr) mechanism. The thiazole ring is an electron-deficient heterocycle, which facilitates this type of reaction.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The SₙAr mechanism typically involves a two-step process: addition of the nucleophile to the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride ion) to restore aromaticity. acsgcipr.org The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring helps to stabilize the negative charge of the Meisenheimer complex, thereby activating the ring towards nucleophilic attack.

A variety of nucleophiles can displace the chloro substituent at the 5-position. These reactions are often carried out in polar aprotic solvents like DMF, DMSO, or NMP and may require elevated temperatures.

Amines: Primary and secondary amines (aliphatic and aromatic) can react with 5-chlorothiazole (B1590928) derivatives to form 5-aminothiazoles. researchgate.net These reactions are typically performed in the presence of a base to neutralize the HCl formed.

Alkoxides and Phenoxides: Nucleophiles such as sodium methoxide (B1231860) or sodium phenoxide can displace the chloride to form 5-alkoxy or 5-aryloxy thiazole derivatives.

Thiols: Thiolates (RS⁻), generated from thiols and a base, are excellent nucleophiles and can react to yield 5-(alkylthio)- or 5-(arylthio)thiazoles. acsgcipr.org

The reactivity in SₙAr reactions is influenced by the nature of the nucleophile and the other substituents on the thiazole ring. Electron-withdrawing groups elsewhere on the ring would further activate the chloro group towards substitution, while electron-donating groups would have a deactivating effect.

| Nucleophile | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Amine (R₂NH) | R₂NH, Base (e.g., K₂CO₃, Et₃N) | 5-(Dialkylamino)thiazole derivative | DMF or DMSO, Heat |

| Alkoxide (RO⁻) | ROH, Strong Base (e.g., NaH) | 5-Alkoxythiazole derivative | THF or ROH, Heat |

| Thiolate (RS⁻) | RSH, Base (e.g., K₂CO₃) | 5-(Alkylthio)thiazole derivative | DMF or Acetonitrile (B52724), Heat |

| Hydrazine | Hydrazine hydrate | 5-Hydrazinylthiazole derivative | Ethanol, Reflux |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The chlorine atom at the C5 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming aryl-aryl or aryl-vinyl bonds. While specific studies on this compound are limited, the Suzuki-Miyaura coupling of 5-halothiazoles is well-documented. rsc.orgorganic-chemistry.org For instance, 5-substituted thiazoles can be synthesized in high yields via microwave-assisted Suzuki-Miyaura coupling in an aqueous medium. rsc.org The general reaction involves the coupling of the 5-chlorothiazole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The hydroxymethyl group at the C4 position is generally stable under these conditions, although protection may be necessary depending on the specific reaction conditions and reagents used.

| Halothiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromothiazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 | rsc.org |

| 5-Chlorothiazole derivative | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 70-80 | General procedure adapted from related couplings. |

Sonogashira Coupling: This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org The C5-chloro substituent of this compound can participate in Sonogashira coupling to introduce an alkynyl moiety. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and a base, such as an amine. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, which may necessitate more forcing conditions for the chloro-substituted thiazole. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is known for its high functional group tolerance. This compound could be coupled with various organozinc reagents to introduce alkyl, aryl, or vinyl groups at the C5 position.

Reductive Dehalogenation and Hydrogenation Pathways

Reductive Dehalogenation: The chlorine atom at the C5 position can be removed through reductive dehalogenation, yielding (Thiazol-4-yl)methanol. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst on carbon (Pd/C) and a hydrogen source, or by using metal/acid systems.

Hydrogenation Pathways: The thiazole ring is generally resistant to hydrogenation under standard conditions. acs.org However, under more forcing conditions or with specific catalysts, the ring can be reduced. For instance, treatment with Raney nickel can lead to desulfurization and ring cleavage. pharmaguideline.com Catalytic hydrogenation of the thiazole ring itself typically requires high pressures and temperatures, and may lead to a mixture of products.

Transformations of the Thiazole Ring System in this compound

The thiazole ring in this compound possesses a distinct electronic character that governs its reactivity towards various reagents.

Electrophilic and Nucleophilic Additions to the Thiazole Core

Electrophilic Substitution: The thiazole ring is considered an electron-rich heterocycle, but less so than furan (B31954) or thiophene. Electrophilic substitution on the thiazole ring generally occurs at the C5 position, which is the most electron-rich. pharmaguideline.comwikipedia.orgnih.govresearchgate.net However, in this compound, the C5 position is already substituted with a chlorine atom. The presence of the electron-withdrawing chlorine atom and the hydroxymethyl group can influence the regioselectivity of further electrophilic attack. Generally, electrophilic substitution on a substituted thiazole ring is less facile and may require harsh conditions. ias.ac.in

Nucleophilic Substitution: Nucleophilic attack on the thiazole ring is generally difficult due to its electron-rich nature. However, the presence of the chlorine atom at C5 provides a site for nucleophilic aromatic substitution (SNAr). Strong nucleophiles can displace the chloride ion, particularly if the thiazole ring is activated by quaternization of the nitrogen atom. The C2 position of the thiazole ring is the most electron-deficient and is the preferred site for nucleophilic attack on the unsubstituted ring. brainly.in

Ring-Opening and Rearrangement Reactions

Ring-Opening: The thiazole ring is generally stable. However, quaternization of the ring nitrogen to form a thiazolium salt can render the ring susceptible to nucleophilic attack and subsequent ring opening. wikipedia.orgbrainly.in For example, treatment of N-alkylthiazolium salts with a strong base can lead to deprotonation at C2 and, under certain conditions, ring cleavage.

Rearrangement Reactions: Rearrangement reactions of the thiazole ring itself are not common under normal conditions due to its aromatic stability. However, substituents on the thiazole ring can undergo rearrangements.

Ligand Binding and Coordination Chemistry with Metal Centers

The nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with various metal centers. orientjchem.orguomosul.edu.iq The hydroxymethyl group can also participate in coordination, potentially leading to bidentate or tridentate chelation. The formation of metal complexes can significantly alter the reactivity of the thiazole ring and its substituents, and these complexes can have applications in catalysis and materials science.

| Coordination Site(s) | Metal Ion Example | Potential Complex Structure |

|---|---|---|

| Thiazole Nitrogen (N3) | Pd(II), Pt(II) | Monodentate coordination |

| Thiazole Nitrogen (N3) and Hydroxymethyl Oxygen | Cu(II), Zn(II) | Bidentate chelate |

| Thiazole Sulfur (S1) | Ag(I), Au(I) | Monodentate coordination (soft-soft interaction) |

Multi-Component and Cascade Reactions Incorporating this compound

Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating atoms from all starting materials. mdpi.comnih.govum.edu.mtencyclopedia.pubmdpi.com While specific MCRs involving this compound are not extensively reported, its functional groups make it a potential substrate for such reactions. For instance, the hydroxymethyl group could be oxidized to an aldehyde, which could then participate in MCRs like the Hantzsch thiazole synthesis or the Biginelli reaction under modified conditions.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single synthetic operation without isolating intermediates. nih.govmdpi.com The reactivity of the chloro and hydroxymethyl groups on the thiazole ring could be exploited to initiate cascade sequences. For example, a cross-coupling reaction at the C5 position could be followed by an intramolecular cyclization involving the hydroxymethyl group, leading to the formation of fused heterocyclic systems.

Spectroscopic and Advanced Structural Elucidation Techniques for 5 Chlorothiazol 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the structure of (5-Chlorothiazol-4-yl)methanol.

The ¹H NMR spectrum is predicted to display three distinct signals corresponding to the three unique proton environments in the molecule: the thiazole (B1198619) ring proton (H2), the methylene (B1212753) protons (-CH₂-), and the hydroxyl proton (-OH). The thiazole proton is expected to appear as a singlet in the aromatic region, significantly downfield due to the electron-withdrawing effects of the nitrogen and sulfur heteroatoms. The methylene protons, being adjacent to both the thiazole ring and the electronegative oxygen atom, would also be deshielded and are expected to appear as a singlet. The hydroxyl proton's chemical shift is typically variable and dependent on solvent, concentration, and temperature; it would likely appear as a broad singlet that can exchange with deuterium (B1214612) in D₂O.

The ¹³C NMR spectrum is expected to show four signals, one for each of the four unique carbon atoms. The three carbons of the thiazole ring (C2, C4, and C5) are anticipated to resonate in the downfield region typical for heterocyclic aromatic compounds. The carbon bearing the chlorine atom (C5) and the carbon attached to the nitrogen (C2) would be significantly influenced by these heteroatoms. The methylene carbon (-CH₂OH) would appear in the aliphatic region but shifted downfield due to the adjacent oxygen atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2 (Thiazole) | 8.5 - 9.0 | Singlet (s) |

| -CH₂- (Methylene) | 4.7 - 5.0 | Singlet (s) |

| -OH (Hydroxyl) | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 150 - 155 |

| C4 (Thiazole) | 145 - 150 |

| C5 (Thiazole) | 125 - 130 |

| -CH₂OH (Methylene) | 55 - 65 |

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be expected between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, confirming their proximity, although this coupling is sometimes not observed if the hydroxyl proton exchange is rapid.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the predicted ¹H NMR signals to their corresponding ¹³C NMR signals. Expected correlations would be observed between the thiazole H2 proton and the C2 carbon, and between the methylene protons and the -CH₂OH carbon.

The methylene protons (-CH₂-) correlating to the C4 and C5 carbons of the thiazole ring, confirming the attachment of the methanol (B129727) group at the C4 position.

The thiazole proton (H2) correlating to the C4 and C5 carbons, which helps to assign the carbon signals within the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is instrumental for determining stereochemistry and conformation. In this molecule, a NOESY correlation might be observed between the thiazole H2 proton and the methylene protons, providing insight into the preferred rotational conformation around the C4-CH₂OH bond.

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes or restricted bond rotation. For this compound, rotation around the single bond connecting the hydroxymethyl group (-CH₂OH) to the thiazole ring (C4) could potentially be studied. If the rotational barrier were sufficiently high, cooling the sample to a low enough temperature could "freeze out" distinct rotational conformers, which might lead to the broadening and eventual splitting of the methylene proton signal. However, for a small and relatively flexible molecule like this, the energy barrier to rotation is expected to be low, likely requiring very low temperatures to observe any dynamic effects.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₄H₄ClNOS. HRMS can distinguish this formula from other isobaric formulas (different formulas with the same nominal mass). A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) and sulfur, providing definitive evidence for the presence of these elements.

Table 3: Predicted HRMS Data for this compound (C₄H₄ClNOS)

| Ion | Calculated Exact Mass (m/z) |

| [M(³⁵Cl)]⁺ | 148.9702 |

| [M(³⁷Cl)]⁺ | 150.9673 |

| [M(³⁵Cl)+H]⁺ | 149.9780 |

| [M(³⁷Cl)+H]⁺ | 151.9751 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated version) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for detailed structural elucidation.

For this compound, the fragmentation pathways would likely involve the cleavage of the most labile bonds. Plausible fragmentation events include:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would result in a 5-chlorothiazolyl cation.

Loss of chlorine: The C-Cl bond could break to yield a thiazolylmethanol cation.

Ring cleavage: The thiazole ring itself could fragment through various pathways, leading to smaller characteristic ions.

Analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the identity and arrangement of the substituent groups on the thiazole core.

Table 4: Predicted Key MS/MS Fragments for this compound

| Proposed Fragment | Plausible m/z (for ³⁵Cl isotope) |

| [M-H₂O]⁺ | 130.9597 |

| [M-CH₂OH]⁺ | 117.9447 |

| [M-Cl]⁺ | 114.0119 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint. While direct experimental spectra for this compound are not widely published, the expected characteristic absorptions and scattering peaks can be predicted based on the known frequencies for its constituent functional groups.

The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the primary alcohol group. The C-H stretching vibrations of the thiazole ring and the methylene group of the hydroxymethyl substituent would likely appear in the 2850-3100 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C=C stretching, are anticipated in the 1400-1650 cm⁻¹ range. The C-Cl stretching vibration would produce a signal in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O stretching of the primary alcohol would be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. Non-polar bonds and symmetric vibrations tend to produce stronger signals in Raman spectra. Therefore, the C=C and C-S stretching modes of the thiazole ring are expected to be prominent. The C-Cl bond would also be Raman active.

A hypothetical data table of expected vibrational frequencies for this compound is presented below, based on typical ranges for the functional groups present.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (Thiazole) | Stretching | 3000-3100 | 3000-3100 |

| C-H (Methylene) | Stretching | 2850-2960 | 2850-2960 |

| C=N (Thiazole) | Stretching | 1600-1650 | 1600-1650 |

| C=C (Thiazole) | Stretching | 1400-1500 | 1400-1500 |

| C-O (Alcohol) | Stretching | 1000-1200 | 1000-1200 (weak) |

| C-S (Thiazole) | Stretching | 600-700 | 600-700 |

| C-Cl | Stretching | 600-800 | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The thiazole ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV-Vis light.

The UV-Vis spectrum of this compound in a solvent such as methanol would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of higher energy and intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the thiazole ring. The n → π* transitions, which are generally of lower energy and intensity, involve the excitation of non-bonding electrons (from the sulfur and nitrogen atoms) to π* antibonding orbitals.

The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the thiazole ring. While specific experimental data for this compound is scarce, related thiazole derivatives typically exhibit absorption maxima in the range of 230-280 nm.

Below is a hypothetical table of expected UV-Vis absorption data for this compound in methanol.

| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~230-250 | High |

| n → π | ~260-280 | Low |

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state, including the orientation of the hydroxymethyl group relative to the thiazole ring. It would also elucidate how the molecules pack in the crystal lattice, which is influenced by intermolecular forces like hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the chlorine atom.

Although a crystal structure for this compound is not publicly available, crystallographic data for related chlorothiazide (B1668834) structures have been reported. wikipedia.orgresearchgate.net These studies provide a basis for understanding the types of solid-state interactions that might be expected for this compound.

A hypothetical table summarizing the kind of crystallographic data that would be obtained from an X-ray analysis of this compound is provided below.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-Cl, C-S, C-N, C-O). |

| Bond Angles (°) | The angles between adjacent bonds. |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonding, halogen bonding, and other non-covalent interactions. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives or Synthetic Intermediates

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, chiral derivatives or synthetic intermediates leading to chiral products containing the 5-chlorothiazole (B1590928) moiety could be analyzed using this technique.

For instance, if a chiral center were introduced, such as by replacing one of the hydrogen atoms on the methylene group with another substituent, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would correspond to the electronic transitions observed in the UV-Vis spectrum and would be characteristic of the absolute configuration of the chiral center.

The synthesis of chiral thiazole-containing molecules is an area of interest in medicinal chemistry. nih.gov CD spectroscopy would be an invaluable tool for characterizing the stereochemistry of such compounds.

A hypothetical table illustrating the type of data obtained from a CD spectroscopic analysis of a chiral derivative of this compound is shown below.

| Electronic Transition | Wavelength (nm) | Sign of Cotton Effect for (R)-enantiomer | Sign of Cotton Effect for (S)-enantiomer |

| π → π | ~230-250 | Positive/Negative | Negative/Positive |

| n → π | ~260-280 | Positive/Negative | Negative/Positive |

Computational Chemistry and Molecular Modeling Studies of 5 Chlorothiazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic behavior and three-dimensional arrangement of atoms in (5-Chlorothiazol-4-yl)methanol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the energies of different molecular conformations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For this compound, DFT studies are instrumental in determining its optimized molecular geometry, electronic properties, and reactivity.

A typical DFT analysis of this compound would involve geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-C5 | Data not available in literature |

| Bond Length | C5-Cl | Data not available in literature |

| Bond Length | C4-CH2 | Data not available in literature |

| Bond Length | CH2-OH | Data not available in literature |

| Bond Angle | S-C2-N | Data not available in literature |

| Bond Angle | C4-C5-Cl | Data not available in literature |

| Dihedral Angle | S-C4-CH2-O | Data not available in literature |

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational expense.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The flexibility of the hydroxymethyl group in this compound allows for different spatial orientations, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

The results of a conformational analysis are often visualized as a potential energy surface (PES). A PES is a multidimensional plot that shows the energy of the molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. For this compound, a key aspect would be to map the PES with respect to the rotation of the C-C bond connecting the thiazole (B1198619) ring and the methanol (B129727) group, as well as the C-O bond of the methanol group. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states for conformational changes. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods are widely used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing theoretical values that can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in the calculated spectrum can be assigned to the stretching and bending of particular bonds, such as the O-H stretch of the alcohol, the C-Cl stretch, and the various vibrations of the thiazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. TD-DFT calculates the energies of the electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the wavelength of maximum absorption (λmax), which is related to the electronic transitions within the molecule, often involving the π-system of the thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (CH₂) | Data not available in literature |

| ¹H NMR | δ (OH) | Data not available in literature |

| ¹³C NMR | δ (C4) | Data not available in literature |

| ¹³C NMR | δ (C5) | Data not available in literature |

| IR | ν (O-H stretch) | Data not available in literature |

| IR | ν (C-Cl stretch) | Data not available in literature |

| UV-Vis | λmax | Data not available in literature |

Reaction Pathway Analysis and Transition State Modeling for Transformations Involving this compound

Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, chemists can understand the step-by-step process of bond breaking and formation. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state modeling is a critical component of this analysis. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is vital for determining the activation energy of the reaction, which in turn influences the reaction rate. For example, the synthesis of this compound or its subsequent reactions could be modeled to optimize reaction conditions and understand the factors that control the product distribution.

Molecular Dynamics Simulations to Investigate Interactions of this compound and its Derivatives

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to investigate its behavior in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal how the molecule interacts with its surroundings through intermolecular forces like hydrogen bonding and van der Waals interactions. For instance, an MD simulation could model how this compound is solvated by water molecules, providing insights into its solubility and the structure of its hydration shell. If this molecule or its derivatives are being considered for biological applications, MD simulations can be used to study their interactions with proteins or other biomolecules, predicting binding affinities and modes of interaction.

In Silico Screening and Pharmacophore Modeling Principles for Thiazole-Based Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. nih.govresearchgate.netnih.gov Its presence in approved drugs highlights its importance. nih.govbohrium.com Computational methods, particularly in silico screening and pharmacophore modeling, are indispensable tools for efficiently exploring the vast chemical space of thiazole derivatives to identify and optimize new therapeutic agents. wjarr.comacs.orgnih.gov These techniques accelerate the drug discovery process by predicting the biological activity of compounds before their synthesis, saving time and resources.

In Silico Screening of Thiazole Derivatives

In silico screening, also known as virtual screening, involves the use of computational methods to screen large libraries of compounds against a biological target. wjarr.comamanote.com For thiazole-based scaffolds, this process typically begins with the design of a virtual library of derivatives. nih.gov These libraries can be created by modifying the substitution patterns on the thiazole ring, leading to a diverse set of virtual compounds. nih.gov

One of the primary techniques used in virtual screening is molecular docking. wjarr.comnih.gov This method predicts the preferred orientation of a ligand (the thiazole derivative) when bound to a target protein, as well as the binding affinity. acs.org The results of docking studies are often expressed as a docking score, which estimates the strength of the interaction. wjarr.com For instance, in a study targeting the FabH enzyme, a series of N-substituted 2-phenyl-amino thiazole derivatives exhibited excellent mol dock scores, suggesting strong potential as inhibitors. wjarr.com Similarly, docking studies of novel thiazole carboxamide derivatives against cyclooxygenase (COX) enzymes have provided insights into their binding interactions, helping to explain their inhibitory activity. acs.org

The general workflow for a virtual screening campaign focusing on thiazole scaffolds often includes the following steps:

Target Identification and Preparation: A biologically relevant protein target is selected, and its three-dimensional structure is obtained from databases like the Protein Data Bank (PDB). nih.gov

Ligand Library Preparation: A database of thiazole-based compounds is prepared. This can be a commercial library or a custom-designed virtual library.

Molecular Docking: The library of thiazole derivatives is docked into the active site of the target protein using specialized software. nih.gov

Scoring and Ranking: The docked compounds are ranked based on their predicted binding affinity (docking score).

Hit Selection and Experimental Validation: The top-ranked compounds are selected for synthesis and experimental testing to validate the in silico predictions.

An example of this process involved the design of thiazole-based inhibitors for the human lactate (B86563) dehydrogenase A (hLDHA) enzyme, where molecular docking was used to predict compounds with strong binding affinities. acs.orgnih.gov

Pharmacophore Modeling for Thiazole-Based Scaffolds

Pharmacophore modeling is another powerful computational technique that focuses on identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For thiazole-based scaffolds, pharmacophore models can be developed based on a set of known active molecules or from the ligand-binding site of a target protein. These models serve as 3D search queries to screen compound libraries for molecules that match the required pharmacophoric features. This approach was implicitly used in the design of thiazole/thiadiazole carboxamide derivatives as c-Met kinase inhibitors, where a pharmacophore merging strategy was employed. tandfonline.com

The key features often found in pharmacophore models for thiazole-based inhibitors include:

The thiazole ring itself, which can participate in aromatic or hydrophobic interactions.

Substituents on the thiazole ring that can act as hydrogen bond donors or acceptors.

The table below summarizes findings from various in silico studies on different thiazole derivatives, illustrating the application of these principles.

| Target Protein | Thiazole Derivative Class | Computational Method | Key Findings |

| FabH Inhibitors | N-substituted 2-phenyl-amino thiazoles | Molecular Docking | Compounds showed excellent mol dock scores, indicating strong binding potential. wjarr.com |

| Cyclooxygenase (COX) | Thiazole carboxamides | Molecular Docking, MM-GBSA | Docking studies provided insights into binding interactions and helped explain COX inhibition activity. acs.org |

| Human Lactate Dehydrogenase A (hLDHA) | Thiazole central scaffold-based molecules | Molecular Docking | Analysis demonstrated strong interactions with key amino acid residues in the active site. acs.orgnih.gov |

| DNA Gyrase B | 2,4-disubstituted thiazoles | Molecular Docking | The study aimed to evaluate anti-DNA-gyrase activity through in silico methods. dergipark.org.tr |

| c-Met Kinase | Thiazole/thiadiazole carboxamides | Pharmacophore Merging, Hybrid Design | A potent inhibitor was identified through multiple cycles of computational design and optimization. tandfonline.com |

These computational approaches are integral to modern drug design, providing a rational basis for the development of novel therapeutics based on the versatile thiazole scaffold.

Applications of 5 Chlorothiazol 4 Yl Methanol in Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Systems

The dual functionality of (5-Chlorothiazol-4-yl)methanol enables its use as a foundational element for the synthesis of elaborate heterocyclic structures. The hydroxymethyl group can be readily transformed into other functional groups, while the chloro substituent provides a reactive site for cross-coupling or substitution reactions, paving the way for the creation of diverse thiazole (B1198619) derivatives and fused ring systems.

Synthesis of Advanced Thiazole Derivatives and Fused Heterocycles

The strategic modification of this compound can lead to a wide array of advanced thiazole-containing molecules. The hydroxymethyl group can be oxidized to the corresponding aldehyde, (5-chlorothiazol-4-yl)carbaldehyde, a key intermediate for condensation reactions. mdpi.com This aldehyde can then participate in reactions to form imines, alkenes, or serve as a precursor for building fused ring systems. For instance, condensation with aminothiophenes or related binucleophilic reagents could be employed in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for a range of biological activities. nih.govmdpi.comnih.gov

Furthermore, the hydroxymethyl group can be converted into a chloromethyl or bromomethyl group, creating a reactive electrophilic site for nucleophilic substitution. This allows for the attachment of various side chains or the initiation of cyclization reactions. Concurrently, the chlorine atom at the 5-position of the thiazole ring is amenable to nucleophilic aromatic substitution or, more commonly, participation in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This dual reactivity is pivotal for creating highly decorated thiazole cores. A plausible synthetic pathway could involve the initial elaboration of the hydroxymethyl group, followed by a cross-coupling reaction at the C5-chloro position to introduce aryl, heteroaryl, or alkyl substituents, thereby generating complex, multi-substituted thiazole derivatives.

Table 1: Plausible Synthetic Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reagent/Catalyst | Intermediate Product | Subsequent Application |

|---|---|---|---|

| Oxidation | MnO₂, PCC, or Swern oxidation | 5-Chlorothiazole-4-carbaldehyde | Condensation reactions to form fused pyrimidines (e.g., Thienopyrimidines) researchgate.net |

| Halogenation | SOCl₂, PBr₃ | 4-(Chloromethyl)-5-chlorothiazole | Nucleophilic substitution to introduce side chains |

| Etherification | NaH, Alkyl Halide (e.g., R-Br) | 5-Chloro-4-(alkoxymethyl)thiazole | Modification of solubility and steric properties |

| C-C Coupling | Arylboronic acid, Pd catalyst (Suzuki) | 5-Aryl-4-(hydroxymethyl)thiazole | Synthesis of biaryl-heterocyclic systems |

Construction of Poly-Substituted Organic Frameworks

The orthogonal reactivity of the functional groups on this compound makes it an ideal scaffold for the systematic construction of poly-substituted organic frameworks. The hydroxymethyl group can be protected, allowing for selective chemistry at the C5-chloro position. Following the modification at C5, the protecting group can be removed, and the hydroxymethyl group can be further functionalized. This controlled, stepwise approach is fundamental to building complex molecules with precisely defined substitution patterns.

For example, the chloro group can be displaced or used in a coupling reaction to install a primary structural element. The exposed hydroxymethyl group can then be used as an attachment point for a secondary element, perhaps a linker leading to another molecular entity or a functional group designed to modulate the molecule's physicochemical properties. This strategic functionalization is central to creating libraries of related compounds for structure-activity relationship (SAR) studies. The thiazole ring itself acts as a stable, relatively rigid core, ensuring that the appended substituents are held in a well-defined spatial arrangement. pharmaguideline.com

Precursor for Scaffolds with Potential Biological Relevance in Chemical Biology Research

The thiazole nucleus is a common feature in numerous bioactive natural products and synthetic drugs, recognized for its ability to engage in various biological interactions. nih.govresearchgate.net Consequently, derivatives of this compound are promising candidates for the development of novel molecular tools for chemical biology research, including chemical probes, study ligands, and inhibitors for mechanistic investigations of biological targets.

Design and Synthesis of New Thiazole-Containing Chemical Probes

Chemical probes are essential tools for studying biological systems. This compound can serve as a valuable precursor for such probes due to its functional handles, which allow for the covalent attachment of reporter tags. The hydroxymethyl group is particularly suitable for this purpose; it can be converted into an amine or carboxylic acid, which can then be readily coupled to fluorescent dyes (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or photoreactive groups.

The synthesis of a fluorescent probe could involve, for instance, the etherification or esterification of the hydroxymethyl group with a linker molecule that terminates in a reactive functional group. This group would then be used to conjugate a fluorophore. The resulting probe would possess a thiazole core for potential interaction with a biological target and a fluorescent tail for detection and visualization. Benzothiazole-based structures are well-established fluorescent probes, and similar principles can be applied to functionalized thiazoles. researchgate.netnih.gov The chloro-substituent on the thiazole ring could be retained or modified to fine-tune the probe's binding affinity and selectivity for its intended target.

Development of Ligands for Protein-Ligand Interaction Studies (In Vitro)

Understanding the interactions between small molecules and proteins is fundamental to drug discovery and chemical biology. researchgate.netexlibrisgroup.com The development of novel ligands for in vitro studies, such as fluorescence-based thermal shift assays (FTSA) or isothermal titration calorimetry (ITC), is crucial for validating new biological targets and elucidating binding mechanisms. nih.gov

This compound provides a robust starting point for creating a library of ligands to probe protein-ligand interactions. The thiazole ring can act as a bioisostere for other aromatic systems, such as phenyl or pyridine (B92270) rings, and can form key hydrogen bonds or hydrophobic interactions within a protein's binding site. nih.govphyschemres.org Through synthetic modifications at the chloro and hydroxymethyl positions, a series of analogues can be generated to systematically explore the chemical space around a target.

For example, a library of compounds could be synthesized where the C5 position is decorated with different aryl groups via Suzuki coupling, while the C4-hydroxymethyl group is converted into a series of small ethers or esters. These systematic structural changes would allow researchers to map the structure-activity relationship (SAR) and understand which functional groups enhance binding affinity and selectivity.

Table 2: Potential Modifications of this compound for Ligand Development

| Modification Site | Synthetic Goal | Potential Interaction Type | Research Application |

|---|---|---|---|

| C4-Hydroxymethyl | Convert to ethers, esters, or amides | Hydrogen bond donor/acceptor, improved solubility | Probing polar interactions in a binding pocket |

| C5-Chloro | Replace with aryl/alkyl groups (coupling) | Hydrophobic, π-stacking, van der Waals | Exploring hydrophobic pockets; improving affinity |

| C5-Chloro | Replace with amines/amides (amination) | Hydrogen bonding, salt bridge formation | Targeting charged or polar residues |

Synthesis of Inhibitors and Modulators of Biological Targets (for mechanistic studies, not clinical)

Thiazole-containing molecules have been successfully developed as inhibitors for a wide range of enzymes, with protein kinases being a particularly prominent target class. nih.govmdpi.com Many kinase inhibitors function by competing with ATP for its binding site, and the thiazole scaffold is frequently used as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. mdpi.comnih.gov

This compound is a highly suitable starting material for the synthesis of such inhibitors for mechanistic studies. The general structure of many kinase inhibitors involves a central heterocyclic core with substituents that project into specific pockets of the ATP-binding site. Starting from this compound, the C5-chloro position could be functionalized with an appropriate amine via a Buchwald-Hartwig or SNAr reaction to install a group that interacts with the solvent-exposed region. Simultaneously, the C4-hydroxymethyl group can be elaborated into a side chain designed to occupy the hydrophobic pocket near the gatekeeper residue. The development of such specific inhibitors is invaluable for deconvoluting cellular signaling pathways and studying the specific role of a target enzyme, even if the compounds themselves are not intended for clinical use. mdpi.comresearchgate.net

Role in the Synthesis of Agrochemicals and Crop Protection Agents

The thiazole ring is a well-established pharmacophore in a multitude of biologically active compounds, including those used for crop protection. The unique electronic properties of the thiazole nucleus contribute to the efficacy of these agents. This compound serves as a valuable precursor for introducing this key structural motif into new potential agrochemicals.

Thiazole derivatives are integral to a range of commercial and developmental agrochemicals. Although specific examples detailing the direct use of this compound are not extensively documented, its structural framework is closely related to intermediates used in the synthesis of potent crop protection agents. The compound provides a platform for creating analogues of known pesticides, potentially leading to improved efficacy, selectivity, or environmental profiles.

Fungicides: The thiazole core is present in fungicides that act on various metabolic pathways in pathogenic fungi. For instance, novel imidazole-based fungicides containing a dichloroisothiazole moiety have been developed, demonstrating broad-spectrum antifungal activity. nih.gov Similarly, other studies have investigated thiadiazole derivatives for their effectiveness against fungal pathogens like Rhizoctonia solani nih.gov. This compound could be utilized to synthesize new classes of fungicides based on these established structural templates.

Herbicides: Thiazole-containing compounds have been successfully commercialized as herbicides. Research has shown that 2-cyanoacrylates incorporating a 2-chloro-5-thiazolyl group exhibit excellent herbicidal activities by inhibiting photosystem II electron transport. nih.gov Another study detailed the synthesis of novel piperidyl carboxamides and thiocarboxamides with a thiazole ring that showed moderate to good herbicidal activity. nih.gov

Insecticides: The thiazole ring is a key component of neonicotinoid insecticides, which are highly effective against a wide range of sucking insects. Furthermore, recent research has explored novel thiazolidin-4-ones derived from thiazole precursors for their insecticidal properties against pests like Bemisia tabaci and Spodoptera frugiperda researchgate.net.